2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a suitable sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Furan-3-ylmethyl Substitution: The furan-3-ylmethyl group can be attached via a nucleophilic substitution reaction, using a furan-3-ylmethyl halide and a suitable base.
Methoxyethyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring may be susceptible to oxidation under certain conditions, leading to the formation of furan-3-ylmethyl derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-ylmethyl ketones, while substitution reactions can produce a variety of new sulfonamide derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its sulfonamide group may allow it to act as an enzyme inhibitor, making it useful in biochemical studies.
Medicine: Sulfonamides are known for their antibacterial properties, so this compound may have potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide would depend on its specific application. In the context of enzyme inhibition, the sulfonamide group may mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its reaction. The furan and methoxyethyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide: can be compared with other sulfonamides such as:
Uniqueness
The presence of the bromine atom, furan ring, and methoxyethyl group in this compound may confer unique chemical properties, such as increased reactivity or enhanced biological activity, compared to other sulfonamides.
Properties
IUPAC Name |
2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4S/c1-19-9-7-16(10-12-6-8-20-11-12)21(17,18)14-5-3-2-4-13(14)15/h2-6,8,11H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSBNMIWURNGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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